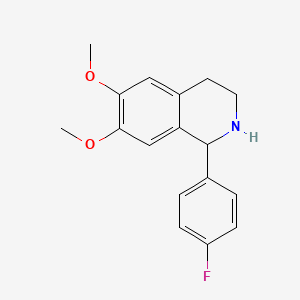

1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Overview

Description

1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound features a fluorophenyl group and two methoxy groups attached to the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 3,4-dimethoxybenzaldehyde.

Formation of Schiff Base: The 4-fluoroaniline reacts with 3,4-dimethoxybenzaldehyde to form a Schiff base intermediate.

Cyclization: The Schiff base undergoes cyclization in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the tetrahydroisoquinoline core.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline core.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the tetrahydroisoquinoline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).

Major Products:

Oxidation Products: Quinoline derivatives.

Reduction Products: Modified tetrahydroisoquinoline derivatives.

Substitution Products: Various substituted tetrahydroisoquinoline compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

Biological Studies: The compound is used in studies exploring its interaction with biological targets such as enzymes and receptors.

Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms.

Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.

Pathways Involved: It can modulate signaling pathways related to neurotransmission, neuroprotection, and neuroinflammation.

Effects: The compound’s effects may include modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of ion channel function.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds:

Similar Compounds: Examples include 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline and 1-(4-Methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Uniqueness: The presence of the fluorophenyl group and the specific arrangement of methoxy groups confer unique chemical and biological properties to the compound.

Comparison: Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for further research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (referred to as compound A) is a tetrahydroisoquinoline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H18FNO2

- Molecular Weight : 287.33 g/mol

- CAS Number : 865546-37-8

The compound features a tetrahydroisoquinoline core with two methoxy groups and a fluorophenyl substituent. Its structural characteristics contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound A against various cancer cell lines. The following table summarizes the findings from relevant research:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT-29 (Colon Cancer) | 13.73 ± 2.32 | |

| MCF-7 (Breast Cancer) | 11.46 ± 2.45 | |

| HepG2 (Liver Cancer) | 0.56 ± 0.01 | |

| A549 (Lung Cancer) | 6.6 ± 0.6 |

The compound exhibited significant inhibitory activity against HepG2 cells, outperforming established chemotherapeutics such as Etoposide and Doxorubicin in terms of potency.

The anticancer activity of compound A is believed to be mediated through several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways.

- Cell Cycle Arrest : Studies indicate that compound A can arrest the cell cycle in the S phase, thereby inhibiting proliferation .

- Targeting Specific Kinases : It has been identified as a potential inhibitor of certain kinases involved in cancer progression, although specific kinase targets remain under investigation .

Neuropharmacological Effects

In addition to its anticancer properties, compound A has demonstrated neuropharmacological effects:

- Anticonvulsant Activity : In animal models, it exhibited anticonvulsant properties in maximal electroshock-induced seizure tests . This suggests potential applications in epilepsy treatment.

- Cognitive Enhancement : Preliminary studies indicate that derivatives of tetrahydroisoquinolines can enhance cognitive functions and may have implications for treating neurodegenerative diseases .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of compound A:

-

Study on Cardiac Effects : A conjugate of this compound with dihydroquercetin demonstrated positive inotropic effects on cardiac muscle tissues in rats, suggesting its potential use in cardiovascular therapies .

- Results Summary :

- Concentration-dependent positive inotropic effect observed.

- Effective concentration (EC50) values were lower for the conjugate compared to individual components.

- Results Summary :

- Drug Interaction Studies : Research into drug-drug interactions involving P-glycoprotein modulation has shown that compounds similar to A can affect the bioavailability of other drugs, indicating a need for careful consideration in polypharmacy scenarios .

Properties

IUPAC Name |

1-(4-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBPKDVQTDDUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.